

# Unveiling the Three-Dimensional Architecture of β-d-Psicopyranose: A Crystallographic Guide

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## Compound of Interest

Compound Name: *beta-d-Psicopyranose*

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This technical guide provides an in-depth analysis of the crystal structure of β-d-psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents visual representations of the experimental workflow and structural relationships.

## Quantitative Crystallographic Data

The crystal structure of β-d-psicopyranose has been determined for both its chiral and racemic forms. The following tables summarize the key crystallographic parameters for these two structures, offering a comparative overview.

Table 1: Crystal Data and Structure Refinement for Chiral β-d-Psicopyranose

Parameter	Value
Chemical Formula	<chem>C6H12O6</chem>
Molecular Weight	180.16 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	$a = 7.727(2) \text{ \AA}$
	$b = 8.672(2) \text{ \AA}$
	$c = 11.123(3) \text{ \AA}$
Unit Cell Volume	745.3(3) $\text{ \AA}^3$
Molecules per Unit Cell (Z)	4
Temperature	100(2) K

Data sourced from Kwiecień et al. (2008).[\[1\]](#)[\[2\]](#)

Table 2: Crystal Data and Structure Refinement for Racemic  $\beta$ -d,L-Psicose

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>
Molecular Weight	180.16 g/mol
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
Unit Cell Dimensions	a = 11.2629(5) Å
	b = 5.3552(3) Å
	c = 12.6538(6) Å
Unit Cell Volume	763.21(6) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4
Temperature	296 K
Radiation Type	Cu K $\alpha$
Wavelength	1.54187 Å
Absorption Correction	Multi-scan
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
R-factor (R1)	0.048
wR2	0.102

Data sourced from Ishii et al. (2015).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Molecular Conformation and Hydrogen Bonding

In both the chiral and racemic crystals, the D-psicose molecule adopts a  $\beta$ -pyranose form with a  $^2\text{C}_5$  conformation.[\[3\]](#)[\[4\]](#)[\[6\]](#) The orientation of the hydroxymethyl group relative to the pyranose ring is trans-gauche.[\[1\]](#)[\[2\]](#) The crystal structures are stabilized by extensive intermolecular and, in the case of the racemic form, intramolecular O-H $\cdots$ O hydrogen bonds, creating a complex three-dimensional network.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) In the racemic crystal, d- and l-psicose molecules are linked by hydrogen bonds.[\[3\]](#)[\[6\]](#)

## Experimental Protocols

The determination of the crystal structure of  $\beta$ -D-psicopyranose involves several key stages, from material preparation to data analysis. The methodologies cited in the literature are detailed below.

### Synthesis and Crystallization

Synthesis of D-Psicose: D-Psicose can be prepared from D-fructose through enzymatic epimerization using D-tagatose 3-epimerase.[3][4]

Synthesis of L-Psicose: L-Psicose can be prepared from allitol by microbial oxidation using *Gluconobacter frateurii*.[3][4]

Crystallization of Racemic  $\beta$ -D,L-Psicose:

- An equimolar mixture of D-psicose and L-psicose is dissolved in hot water to create solutions with concentrations ranging from 60 to 80 wt%.[3][4]
- These solutions are then maintained at temperatures of 10, 20, or 30 °C.[3][4]
- Small crystals suitable for X-ray diffraction are typically obtained after one day.[3][4]

### X-ray Data Collection

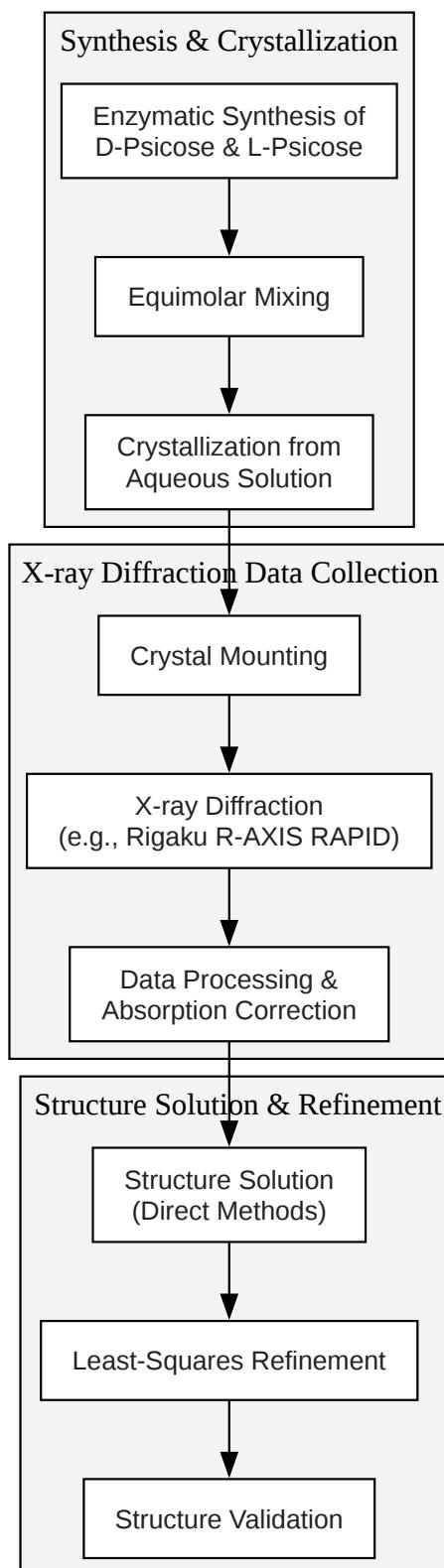
- A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped with a suitable X-ray source (e.g., Cu K $\alpha$  radiation).[3][4]
- The crystal is maintained at a constant temperature during data collection (e.g., 296 K for the racemic crystal).[3][4]
- A series of diffraction images are collected as the crystal is rotated.
- An absorption correction is applied to the collected data to account for the absorption of X-rays by the crystal.[3][4]

## Structure Solution and Refinement

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares on  $F^2$  to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.  
[\[3\]](#)

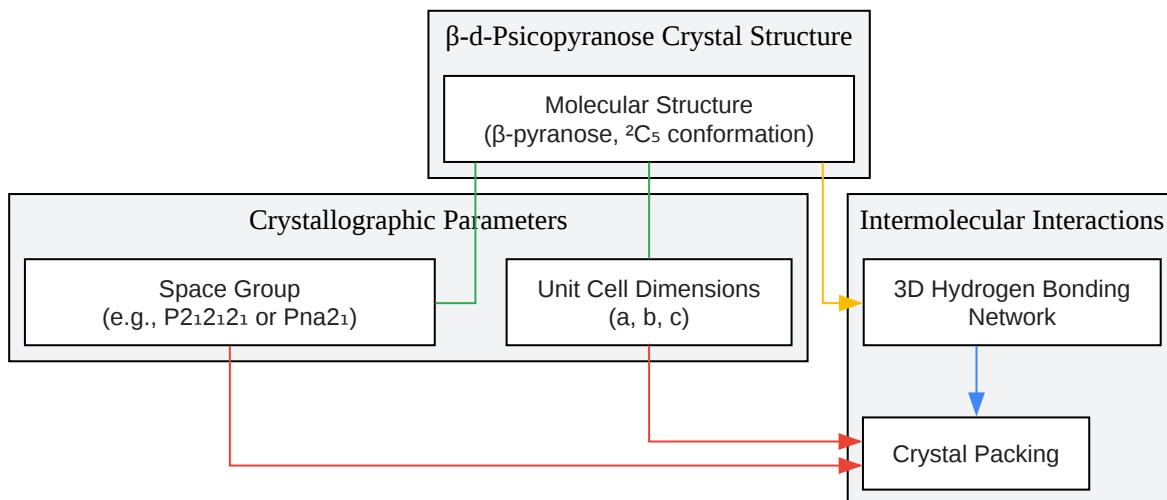
## Visualizing the Process and Structure

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key structural parameters of  $\beta$ -d-psicopyranose.



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Experimental workflow for  $\beta$ -D-psicopyranose crystal structure analysis.



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Logical relationships of β-D-psicopyranose structural parameters.

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